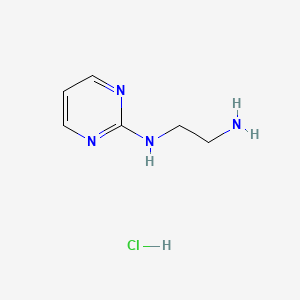

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride

Description

Properties

IUPAC Name |

N'-pyrimidin-2-ylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c7-2-5-10-6-8-3-1-4-9-6;/h1,3-4H,2,5,7H2,(H,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDZDNYQOUACSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-80-7 | |

| Record name | 1,2-Ethanediamine, N1-2-pyrimidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine. One common method includes the following steps:

Starting Materials: Pyrimidine-2-carboxaldehyde and ethane-1,2-diamine.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Procedure: Pyrimidine-2-carboxaldehyde is added to a solution of ethane-1,2-diamine in the chosen solvent. The mixture is heated under reflux for several hours.

Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and washing with cold solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different substituents replacing the pyrimidin-2-yl group.

Scientific Research Applications

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is used in various fields of scientific research:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The pyrimidin-2-yl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound can also participate in coordination chemistry, forming complexes with metal ions that can influence various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₆H₁₁ClN₄

- Molecular Weight : 174.63 g/mol

- CAS No.: 38642-80-7

- Structure : Comprises a pyrimidine ring linked to an ethylenediamine backbone, with a hydrochloride salt forming a crystalline solid .

Synthesis :

The compound is synthesized by refluxing 2-chloropyrimidine with excess ethylenediamine. The product is purified via recrystallization and characterized using ¹H NMR spectroscopy (e.g., δ 8.28 ppm for pyrimidine protons) .

Applications :

Primarily used as an intermediate in organic synthesis, particularly for heterocyclic compounds in pharmaceuticals and agrochemicals. Its pyrimidine moiety enables hydrogen bonding and π-π stacking, making it valuable in ligand design .

Comparison with Structurally Similar Compounds

N1-(Pyrazin-2-yl)ethane-1,2-diamine Hydrochloride

- Molecular Formula : C₆H₁₁ClN₄ (identical to the target compound).

- Key Differences : Replaces pyrimidine with a pyrazine ring, altering electronic properties (pyrazine has two nitrogen atoms at positions 1 and 4).

- Synthesis : Reacts 2-chloropyrazine with ethylenediamine.

- Applications : Less studied for biological activity but explored in corrosion inhibition due to nitrogen-rich structure .

N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA)

- Molecular Formula : C₁₁H₁₃ClN₄.

- Key Differences: Quinoline ring replaces pyrimidine, enhancing lipophilicity and antimalarial activity.

- Synthesis: Derived from 4,7-dichloroquinoline and ethylenediamine .

- Applications : Active against Plasmodium falciparum (malaria parasite) and studied for anticancer properties .

N1-(3-Nitrophenyl)ethane-1,2-diamine Hydrochloride

N1-(Piperidin-4-yl)pyrimidin-2-amine Hydrochloride

- Molecular Formula : C₉H₁₅ClN₄.

- Key Differences : Piperidine ring introduces a saturated nitrogen heterocycle, improving solubility but reducing aromatic interactions.

- Applications : Explored in kinase inhibitor research due to conformational flexibility .

Structural and Functional Analysis

Molecular Properties

| Compound | Aromatic System | Amino Groups | Solubility (Polarity) | Bioactivity |

|---|---|---|---|---|

| N1-(Pyrimidin-2-yl)ethane-1,2-diamine HCl | Pyrimidine (2 N) | 2 | Moderate | Ligand design |

| N1-(Pyrazin-2-yl)ethane-1,2-diamine HCl | Pyrazine (2 N) | 2 | High | Corrosion inhibition |

| CQA | Quinoline (1 N) | 2 | Low | Antimalarial |

| N1-(3-Nitrophenyl)ethane-1,2-diamine HCl | Nitrobenzene | 2 | Low | Chelation |

Research Findings

- Antimalarial Activity: CQA exhibits IC₅₀ values <1 µM against P. falciparum, attributed to quinoline’s heme-binding capacity. Pyrimidine analogs lack this mechanism but may target other enzymes .

- Corrosion Inhibition: Pyrazine derivatives show >90% efficiency in acidic environments, linked to nitrogen’s electron-donating ability.

- Synthetic Utility : Pyrimidine-based compounds are preferred in drug discovery for their metabolic stability, whereas nitroaromatic derivatives are prone to reduction in vivo .

Biological Activity

N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its promising biological activities, particularly as an antitumor agent. This article explores its biological mechanisms, research findings, and potential applications in the pharmaceutical field.

Chemical Structure and Properties

This compound has the molecular formula C6H12Cl2N4 and a molecular weight of 211.09 g/mol. Its structure features a pyrimidine ring substituted with an ethane-1,2-diamine moiety, which is critical for its biological activity. The compound exists primarily as a dihydrochloride salt, enhancing its solubility in biological systems.

The biological activity of this compound is largely attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. This inhibition disrupts critical signaling pathways that promote cell survival and division.

- Receptor Binding : It interacts with receptors that are integral to apoptosis (programmed cell death) and cell cycle regulation. Such interactions are essential for its antitumor properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Inhibits mitochondrial activation in cancer cells | |

| Enzyme Inhibition | Targets specific enzymes related to cell growth | |

| Receptor Interaction | Modulates signaling pathways affecting apoptosis |

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

- Antitumor Efficacy : In vitro studies demonstrated that this compound significantly inhibits the growth of various cancer cell lines. The mechanism involves disrupting mitochondrial functions crucial for cancer cell survival.

- Structure-Activity Relationship (SAR) : Research has explored the structural modifications of the compound to enhance its potency and selectivity against cancer cells. Variations in the pyrimidine moiety have been particularly effective in improving biological activity .

- Case Studies : Clinical evaluations have indicated that compounds with similar structures exhibit promising results in early-phase trials for treating hematological malignancies and solid tumors .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex pharmacologically active compounds. Its unique structural features allow it to be utilized in developing novel drugs targeting various diseases beyond oncology, including infectious diseases and metabolic disorders.

Q & A

Q. What are the optimal synthetic routes for N1-(Pyrimidin-2-yl)ethane-1,2-diamine hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution, where ethylenediamine reacts with 2-chloropyrimidine under reflux conditions. Key parameters include:

- Solvent : Ethylenediamine acts as both reactant and solvent, though dichloromethane (DCM) is used for extraction post-reaction .

- Reaction Time : Reflux for 2 hours achieves ~62% yield .

- Workup : Post-reaction, the mixture is diluted with brine and extracted with DCM. Evaporation yields the free base, which is treated with HCl to form the hydrochloride salt.

- Purity Optimization : Recrystallization or column chromatography may be employed, though specific protocols for the hydrochloride salt require further validation.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : Confirm the structure via characteristic peaks (e.g., pyrimidine protons at δ 8.28 ppm and ethylenediamine protons at δ 3.06–3.50 ppm) .

- 13C NMR and HRMS : Validate molecular weight and fragmentation patterns.

- HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm.

- Elemental Analysis : Verify Cl⁻ content to confirm salt stoichiometry.

Advanced Questions

Q. How can computational chemistry tools predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes or receptors. The pyrimidine ring may engage in π-π stacking, while the amine groups form hydrogen bonds .

- MD Simulations : Simulate binding stability under physiological conditions (e.g., 310 K, pH 7.4) to assess target affinity.

- QSAR Models : Corrogate structural features (e.g., substituent electronegativity) with activity data from analogs .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., Plasmodium falciparum culture for antiplasmodial studies ) to minimize variability.

- Control Experiments : Include positive (e.g., chloroquine for antimalarial assays ) and negative controls.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines or organisms to identify model-specific effects.

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility, critical for in vitro assays (e.g., dissolution in PBS at pH 7.4) .

- Stability : Assess hygroscopicity and thermal stability via TGA/DSC. Storage at −20°C under desiccation is recommended.

- In Vivo Considerations : Salt forms improve bioavailability but may require pH adjustment for intravenous administration.

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.